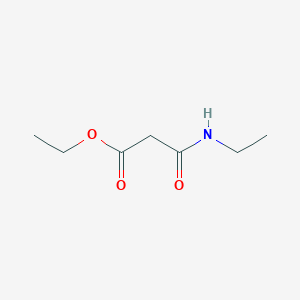

Ethyl 3-(ethylamino)-3-oxopropanoate

Description

Significance of β-Keto Amides as Versatile Synthetic Intermediates

β-Keto amides are a class of organic compounds recognized for their widespread utility in chemical synthesis. researchgate.net Their structure is characterized by a ketone functional group at the β-position relative to an amide carbonyl group. This arrangement provides multiple reactive sites, enabling them to participate in a wide array of chemical transformations.

These compounds are key intermediates in the synthesis of fine chemicals, natural products, and various biologically relevant molecules. researchgate.net A primary application of β-keto amides is in the construction of heterocyclic rings, which are core structures in many pharmaceutical agents and bioactive natural products. researchgate.net The reactivity of the dicarbonyl system allows for cyclization reactions with various reagents to form diverse heterocyclic systems. Furthermore, they can be used in C-acylation reactions and can be transformed into other valuable functional groups, such as vicinal tricarbonyl amides through oxidation. researchgate.netacs.org The versatility of β-keto amides makes them indispensable tools for organic chemists in designing synthetic pathways to complex molecular targets. researchgate.net

Overview of Ethyl 3-(ethylamino)-3-oxopropanoate within the β-Carbonyl Compound Family

This compound belongs to the β-carbonyl compound family and is specifically classified as a β-keto ester derivative. Its structure consists of a propanoate backbone with a ketone at the 3-position, an ethyl ester group, and an N-ethyl amide functionality. This combination of functional groups makes it a useful intermediate for synthesizing a range of bioactive molecules and complex organic structures. It is particularly noted for its role in creating heterocycles.

Below are the key chemical identifiers and properties for this compound.

| Identifier | Value |

|---|---|

| CAS Number | 52070-13-0 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCNC(=O)CC(=O)OCC |

Scope and Research Focus of the Academic Outline

This article focuses exclusively on the chemical compound this compound. The content herein is structured to provide a detailed overview based on its identity as a β-keto amide. The discussion will adhere strictly to its significance as a synthetic intermediate and its position within the β-carbonyl compound family. The scope is limited to the foundational aspects of its role in organic synthesis, drawing upon established research findings to present a scientifically accurate and focused summary.

Properties

CAS No. |

52070-13-0 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 3-(ethylamino)-3-oxopropanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-8-6(9)5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

YPCIAPYFQQPVMR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC(=O)OCC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 3 Ethylamino 3 Oxopropanoate

Detailed Reaction Pathways of β-Carbonyl Ester/Amide Formation

The synthesis of β-carbonyl esters and amides like Ethyl 3-(ethylamino)-3-oxopropanoate can be achieved through several fundamental reaction pathways. The most direct routes involve conjugate additions or condensations that establish the characteristic 1,3-dicarbonyl framework.

Aza-Michael Addition: A primary pathway for the synthesis of this compound is the aza-Michael addition, a class of conjugate addition. chemistrysteps.com This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. For the title compound, the reaction proceeds via the addition of ethylamine (B1201723) to an activated ester such as ethyl propiolate or ethyl acrylate.

The mechanism, when starting from ethyl propiolate, is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the ethyl propiolate triple bond.

Proton Transfer: The resulting zwitterionic intermediate is unstable and rapidly undergoes a proton transfer, often facilitated by a solvent molecule or another molecule of ethylamine, to yield the more stable enamine intermediate.

Tautomerization: The enamine intermediate then tautomerizes to the final, more stable amide product, this compound.

Claisen-Type Condensation: While not a direct synthesis of the title compound itself, the Claisen condensation is a foundational method for forming β-keto esters and, by extension, related β-dicarbonyl systems. masterorganicchemistry.comyoutube.com A mixed Claisen condensation between an ester and an N,N-disubstituted amide could theoretically be employed. The mechanism involves:

Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of an ester, forming a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of a second ester (or in this hypothetical case, an amide). This forms a tetrahedral intermediate. researchgate.net

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (or an amide) leaving group to form the β-dicarbonyl product.

Final Deprotonation: The resulting β-dicarbonyl compound has a highly acidic α-hydrogen (pKa ≈ 11), which is readily deprotonated by the alkoxide base. researchgate.net This final, irreversible acid-base step is the thermodynamic driving force for the reaction. An acidic workup is required to reprotonate the molecule and isolate the final product.

For a mixed Claisen reaction involving an amide, the reaction would likely favor the attack of an ester enolate on the amide carbonyl, as amides are generally less electrophilic than esters.

Enol-Keto Tautomerism and its Influence on Reactivity

This compound, like other 1,3-dicarbonyl compounds, exists as a mixture of tautomeric forms: the keto form and the enol form. In this specific case, the "enol" form is more accurately described as an imidic acid tautomer of the amide portion or a traditional enol of the ester portion.

The equilibrium between these forms is a dynamic process known as keto-enol tautomerism. The keto form contains two distinct carbonyl groups (C=O), while the enol form features a carbon-carbon double bond and a hydroxyl group (C=C-OH).

Mechanism of Tautomerization:

Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A base (like a solvent molecule) then removes a proton from the α-carbon to form the C=C double bond of the enol.

Base-Catalyzed: A base removes the acidic α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by the conjugate acid of the base (e.g., water) yields the enol form.

Factors Influencing Equilibrium: The position of the keto-enol equilibrium is highly sensitive to several factors:

Solvent: In polar protic solvents like water, the keto form is generally dominant because the carbonyl groups can engage in strong hydrogen bonding with the solvent. In non-polar aprotic solvents, the enol form can become more significant, as it can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring-like structure. libretexts.org

Conjugation and Substitution: Conjugation with the C=C double bond in the enol form provides additional stability. Generally, more substituted enols are more stable.

The table below illustrates the solvent-dependent nature of the keto-enol equilibrium for a representative β-dicarbonyl compound, acetylacetone.

| Solvent | % Enol Form | % Keto Form |

|---|---|---|

| Gas Phase | 92 | 8 |

| Cyclohexane (Non-polar) | 96 | 4 |

| Benzene (Non-polar) | 86 | 14 |

| Methanol (Polar, Protic) | 69 | 31 |

| Water (Polar, Protic) | 15 | 85 |

Data for acetylacetone, a representative β-dicarbonyl compound, demonstrating the principle of solvent influence on tautomeric equilibrium.

Influence on Reactivity: The two tautomers exhibit distinct chemical reactivity. The keto form reacts as a typical carbonyl compound, with the carbonyl carbons being electrophilic. In contrast, the enol form behaves like an electron-rich alkene, with the α-carbon being nucleophilic. wikipedia.org This dual reactivity is central to the synthetic utility of β-dicarbonyl compounds. Reactions such as α-alkylation and α-acylation proceed through the nucleophilic enol or, more commonly, the enolate intermediate.

Electrophilic and Nucleophilic Character of the Core Structure

The structure of this compound contains multiple reactive sites, allowing it to function as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Electrophilic Sites:

Carbonyl Carbons: Both the ester and amide carbonyl carbons are electron-deficient due to the high electronegativity of the oxygen atoms. They are therefore susceptible to attack by nucleophiles. The ester carbonyl is generally considered more electrophilic and thus more reactive towards nucleophilic acyl substitution than the amide carbonyl. This is because the nitrogen atom's lone pair in the amide is more effective at donating electron density to the carbonyl carbon via resonance compared to the ester oxygen.

Nucleophilic Sites:

α-Carbon: The methylene (B1212753) protons (CH₂) located between the two carbonyl groups are significantly acidic (pKa ≈ 11-13). This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. In the presence of a suitable base (e.g., an alkoxide), this α-carbon is deprotonated to form a potent carbon nucleophile. This enolate is the key intermediate in alkylation and acylation reactions, such as in the malonic ester synthesis. masterorganicchemistry.comresearchgate.net

Nitrogen Atom: The nitrogen atom of the ethylamino group possesses a lone pair of electrons and is nucleophilic. It can participate in reactions such as N-alkylation or act as a base.

Carbonyl Oxygens: The oxygen atoms of both carbonyl groups have lone pairs and can act as weak nucleophiles or, more commonly, as Lewis bases, coordinating to protons or Lewis acids.

This ambident nature—possessing both electrophilic carbonyl centers and a nucleophilic α-carbon (via the enolate)—allows for a wide range of transformations, including self-condensation reactions and the construction of complex heterocyclic systems.

Transition State Analysis in Key Transformations

Understanding the structure and energy of transition states is fundamental to explaining reaction rates and selectivity. For key transformations involving this compound, such as its formation via aza-Michael addition or its reaction via enolate alkylation, computational methods like Density Functional Theory (DFT) provide invaluable insight into these fleeting molecular arrangements.

Transition State of Aza-Michael Addition: In the aza-Michael addition of an amine to an activated alkyne like ethyl propiolate, the key transition state (TS) occurs during the initial nucleophilic attack of the amine nitrogen onto the β-carbon. DFT calculations on similar systems reveal that this TS involves the partial formation of the new C-N bond and a significant polarization of the alkyne's π-system. bham.ac.uk The reaction is often facilitated by a proton transfer, which can occur in a concerted or stepwise manner. In some cases, a molecule of the amine or a protic solvent molecule can participate in the TS, forming a hydrogen-bond network that lowers the activation energy by stabilizing the developing charges. auburn.edu

The table below presents representative calculated activation free energies for related aza-Michael addition reactions, illustrating the energetic barrier that must be overcome.

| Reaction | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| n-Butylamine + 5-Nitronaphthalene-1,4-dione | DFT (M06-2X) | Water (CPCM) | 15.8 |

| Guanidine + Dimethyl Acetylenedicarboxylate | DFT (M06-2X) | Gas Phase | 22.5 |

| Aniline (B41778) + Methyl Acrylate (Uncatalyzed) | DFT | Water | ~25-30 |

Note: These are illustrative examples from literature for analogous reactions and not for the specific reaction of ethylamine with ethyl propiolate. The values demonstrate the typical energy scales involved. irb.hrauburn.edu

Transition State of Enolate Alkylation: Reactions involving the enolate of this compound, such as Sₙ2 alkylation, proceed through a transition state where the α-carbon attacks the electrophile (e.g., an alkyl halide). The geometry of this TS is critical for determining stereochemical outcomes in more complex systems. Computational models, such as the Ireland model for ester enolates, describe a chair-like, six-membered ring transition state when a lithium enolate is used. masterorganicchemistry.com This model helps predict the diastereoselectivity of the reaction. The TS involves the partial formation of the new C-C bond and the partial breaking of the carbon-halogen bond, with the metal cation (e.g., Li⁺) coordinating to both the enolate oxygen and the leaving group (halide) to stabilize the transition state. The activation energy is influenced by factors such as the steric bulk of the reactants and the stability of the developing charges.

Derivatization Strategies and Construction of Complex Molecular Architectures Via Ethyl 3 Ethylamino 3 Oxopropanoate

Modification of the Amino Functional Group

The secondary amine within the amide functionality of Ethyl 3-(ethylamino)-3-oxopropanoate offers a prime site for introducing molecular diversity. N-alkylation and N-acylation reactions, as well as the formation of substituted ureas, are common strategies to modify this position.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the amide can be alkylated using various alkylating agents. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, and as such, primary and secondary alkyl halides are the most suitable alkylating agents. Tertiary alkyl halides are generally not used due to the potential for competing elimination reactions. The use of milder bases like cesium carbonate in combination with an iodine catalyst has also been reported for the N-alkylation of amides, though specific applications to this substrate are not extensively documented. The general approach for N-alkylation is outlined below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl Halide (R-X) | NaH | THF or DMF | Ethyl 3-(N-alkyl-N-ethylamino)-3-oxopropanoate |

N-Acylation: N-acylation introduces an acyl group onto the amide nitrogen, forming an N-acylamide (an imide derivative). This is typically achieved by reacting the deprotonated amide with a reactive acylating agent such as an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). These reactions are usually performed at room temperature and can provide high yields of the N-acylated products.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Acyl Chloride (R-COCl) | Triethylamine | Dichloromethane | Ethyl 3-(N-acyl-N-ethylamino)-3-oxopropanoate |

| This compound | Acid Anhydride ((RCO)₂O) | Pyridine | Dichloromethane | Ethyl 3-(N-acyl-N-ethylamino)-3-oxopropanoate |

Formation of Substituted Amides and Ureas

The secondary amide nitrogen can also participate in reactions to form substituted ureas. This transformation is typically achieved by reacting this compound with an isocyanate (R-N=C=O) wikipedia.org. The nucleophilic nitrogen of the amide attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea (B33335) derivative. This reaction is generally carried out in an aprotic solvent and does not typically require a catalyst.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Isocyanate (R-NCO) | THF or Dichloromethane | Ethyl 3-(N-(alkyl/arylcarbamoyl)-N-ethylamino)-3-oxopropanoate |

Transformations at the Ester Moiety

The ethyl ester group of this compound is another key site for molecular modification. Transesterification and hydrolysis are the primary transformations that enable the introduction of different alkoxy groups or the generation of a carboxylic acid for further derivatization.

Transesterification Processes

Transesterification involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base nih.govrsc.org.

Acid-catalyzed transesterification is a reversible process and is typically carried out using a large excess of the desired alcohol to drive the equilibrium towards the product. Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Base-catalyzed transesterification is generally faster and not reversible under the reaction conditions. Alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), are commonly used as catalysts. The choice of alkoxide should correspond to the alcohol being used to avoid the formation of mixed ester products.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Alcohol (R'-OH) | H₂SO₄ (catalytic) | Excess R'-OH, Heat | R'-yl 3-(ethylamino)-3-oxopropanoate |

| This compound | Alcohol (R'-OH) | NaOR' (catalytic) | R'-OH, Heat | R'-yl 3-(ethylamino)-3-oxopropanoate |

Ester Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(ethylamino)-3-oxopropanoic acid, under either acidic or basic conditions mdpi.comresearchgate.netbohrium.com.

Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to proceed to completion mdpi.combohrium.com. The reaction is typically heated under reflux with a dilute mineral acid like HCl or H₂SO₄.

Base-promoted hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid mdpi.comresearchgate.netbohrium.com. This method is often preferred due to its irreversibility and generally higher yields.

The resulting carboxylic acid, 3-(ethylamino)-3-oxopropanoic acid, is a valuable intermediate for further derivatization. For instance, it can be coupled with various amines to form a diverse range of substituted amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Functionalization of the Methylene (B1212753) Bridge (α-Carbon)

The methylene group (α-carbon) situated between the amide and ester carbonyl groups is activated by both electron-withdrawing groups, making its protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of substituents at the α-position acs.orgresearchgate.netkcl.ac.uk.

A common reaction is alkylation , where the enolate reacts with an alkyl halide in an SN2 fashion. To ensure complete formation of the enolate and prevent side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed at low temperatures. Primary and secondary alkyl halides are effective electrophiles in this reaction acs.orgresearchgate.netkcl.ac.uk.

Acylation at the α-carbon can also be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or an anhydride. This leads to the formation of a β-dicarbonyl compound, which can be a precursor to various heterocyclic systems.

These functionalization reactions at the α-carbon are pivotal in the synthesis of more complex molecules, including various heterocyclic compounds like barbiturates and pyrimidines, through subsequent cyclization reactions with reagents like urea or amidines mdpi.comlibretexts.orgcdnsciencepub.com.

| Reactant | Base | Electrophile | Product |

| This compound | LDA | Alkyl Halide (R-X) | Ethyl 2-alkyl-3-(ethylamino)-3-oxopropanoate |

| This compound | LDA | Acyl Chloride (R-COCl) | Ethyl 2-acyl-3-(ethylamino)-3-oxopropanoate |

α-Substitution Reactions

The protons on the α-carbon of this compound are acidic (pKa ≈ 13 in similar systems) and can be removed by a suitable base to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate is a potent carbon nucleophile, capable of reacting with a variety of electrophiles in what is known as the malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves two primary steps:

Enolate Formation: The substrate is treated with a base, commonly sodium ethoxide (NaOEt) in ethanol (B145695), to quantitatively deprotonate the α-carbon. The choice of an alkoxide base that matches the ester group prevents unwanted transesterification reactions. wikipedia.org

Nucleophilic Attack: The resulting enolate ion attacks an electrophile, typically an alkyl halide, in a classic SN2 reaction. This step forms a new carbon-carbon bond at the α-position, yielding an α-substituted derivative. libretexts.org

This sequence can be repeated if a second acidic proton remains on the α-carbon, allowing for the introduction of two different alkyl groups. wikipedia.org The reaction is highly efficient for primary and secondary alkyl halides.

Table 1: Representative α-Alkylation of this compound

| Electrophile (R-X) | Base | Solvent | Product: Ethyl 2-substituted-3-(ethylamino)-3-oxopropanoate |

|---|---|---|---|

| Ethyl Iodide | Sodium Ethoxide | Ethanol | Ethyl 2-ethyl-3-(ethylamino)-3-oxopropanoate |

| Benzyl Bromide | Sodium Ethoxide | Ethanol | Ethyl 2-benzyl-3-(ethylamino)-3-oxopropanoate |

| Allyl Chloride | Potassium Carbonate | DMF | Ethyl 2-allyl-3-(ethylamino)-3-oxopropanoate |

Introduction of Stereocenters and Chiral Induction

When the α-substitution reaction creates a new stereocenter, controlling the stereochemical outcome is of paramount importance for applications in medicinal chemistry and materials science. Several strategies have been developed for the asymmetric alkylation of β-dicarbonyl compounds, which are applicable to this compound.

One effective approach involves the use of a chiral auxiliary. The starting material can be modified by introducing a chiral group, often on the amide nitrogen, which directs the alkylating agent to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantioenriched product.

Alternatively, asymmetric catalysis can be employed. Chiral phase-transfer catalysts or chiral metal complexes can create a chiral environment around the enolate, influencing the trajectory of the incoming electrophile and resulting in an enantioselective transformation. acs.org Enzymatic methods, using ketoreductases for example, have also shown high stereoselectivity in the reduction of related α-amido-β-keto esters, providing access to chiral β-hydroxy-α-amido esters. researchgate.net These approaches enable the synthesis of specific stereoisomers, which is critical for producing molecules with defined three-dimensional structures. nih.gov

Synthesis of Structural Analogues and Congeners of this compound

The structural framework of this compound can be readily modified, particularly at the amide nitrogen, to produce a diverse library of analogues with varied steric and electronic properties.

Alkylamino Analogues (e.g., methylamino, morpholino, benzylamino, diphenylamino)

The synthesis of N-substituted malonamic acid ethyl esters is generally achieved through the reaction of a primary or secondary amine with a suitable malonic acid derivative. A common and efficient method involves the acylation of the amine with an activated form of monoethyl malonate, such as ethyl malonyl chloride or ethoxycarbonylacetyl chloride.

For instance, the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate is accomplished by the dropwise addition of ethoxycarbonylacetyl chloride to a cooled solution of benzylamine (B48309) in a solvent like methylene chloride, achieving a high yield. Similarly, Ethyl 3-morpholino-3-oxopropanoate can be prepared from the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine (B109124) in the presence of a non-nucleophilic base like triethylamine.

A more direct approach involves the selective aminolysis of diethyl malonate. By carefully controlling reaction conditions, such as temperature and stoichiometry, one mole of an amine can displace one of the ethoxy groups to form the desired monoamide. This method has been reported for the synthesis of Ethyl 3-(methylamino)-3-oxopropanoate, where diethyl malonate is reacted directly with methylamine (B109427) at low temperatures. google.com

Table 2: Synthesis of N-Alkylamino Analogues

| Analogue Name | Amine Reactant | Malonate Reactant | Typical Conditions | Reference |

|---|---|---|---|---|

| Ethyl 3-(methylamino)-3-oxopropanoate | Methylamine | Diethyl malonate | -20°C to 5°C | google.com |

| Ethyl 3-morpholino-3-oxopropanoate | Morpholine | Ethyl 3-chloro-3-oxopropanoate | Triethylamine, Dichloromethane, 0°C | |

| Ethyl 3-(benzylamino)-3-oxopropanoate | Benzylamine | Ethoxycarbonylacetyl chloride | Methylene chloride, 0°C | |

| Ethyl 3-(diphenylamino)-3-oxopropanoate | Diphenylamine | Ethyl malonyl chloride | Pyridine, THF, 0°C to rt | General Method |

Cyclic and Aromatic Substitutions on the Amide Nitrogen

The synthetic strategies described above are broadly applicable to the incorporation of cyclic and aromatic substituents on the amide nitrogen. Aromatic amines, such as aniline (B41778) or its derivatives, can be reacted with ethyl malonyl chloride to afford the corresponding N-aryl analogues. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Similarly, cyclic secondary amines (e.g., pyrrolidine, piperidine) can be used as the amine component to generate N-cyclic analogues. These modifications introduce conformational constraints and alter the lipophilicity of the molecule, which can be useful for modulating its chemical and biological properties.

Ring-Closing Reactions and Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

Synthesis of Nitrogen-Containing Heterocyclic Systems

A prominent application of α-substituted N-alkyl malonamic acid esters is in the synthesis of barbiturates, a class of compounds based on the pyrimidine-2,4,6-trione core. libretexts.org The synthesis involves the condensation of an α-substituted malonic ester derivative with urea or a substituted urea. cdnsciencepub.com

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates a twofold nucleophilic acyl substitution. libretexts.org The nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of both the ester and the amide groups of the α-substituted this compound derivative, leading to the formation of the six-membered heterocyclic ring. libretexts.orgcdnsciencepub.com This cyclocondensation reaction is a powerful method for constructing highly functionalized pyrimidine (B1678525) systems. mdpi.com The substituents at the 5-position of the barbiturate (B1230296) ring are determined by the groups previously introduced at the α-carbon of the malonamate (B1258346) precursor. mdpi.com

Other nitrogen-containing heterocycles can also be accessed. For example, derivatives of this compound have been used to synthesize pyrazoles, triazoles, and pyridinones, demonstrating the versatility of this scaffold in heterocyclic chemistry. eurjchem.com

Annulation Reactions and Fused Ring Systems

The molecular framework of this compound, characterized by its reactive β-ketoamide moiety, presents a versatile scaffold for the construction of complex fused heterocyclic systems through annulation reactions. Although direct studies detailing the annulation reactions of this compound are not extensively documented, a wealth of information on analogous N-substituted β-ketoamides and malonamides provides a strong predictive basis for its synthetic potential. These reactions are fundamental in medicinal chemistry and materials science for accessing novel molecular architectures with diverse biological and photophysical properties.

The primary routes to fused ring systems leveraging substrates like this compound involve either intramolecular cyclizations of pre-functionalized derivatives or intermolecular condensations with bifunctional reagents, leading to the formation of new rings fused to an existing molecular core.

Intramolecular Cyclization Strategies:

A plausible and widely employed strategy involves the intramolecular cyclization of N-aryl-β-enaminones, which can be conceptually derived from this compound. The cyclization of such intermediates can proceed via several mechanisms, including radical-mediated pathways. For instance, aryl radical cyclization in N-benzyl and N-phenethyl enaminone esters has been shown to yield 5-exo and 6-exo cyclization products, respectively. This suggests that an appropriately substituted derivative of this compound could undergo similar transformations to generate fused heterocyclic systems.

Furthermore, the synthesis of quinolones, a prominent class of fused heterocycles, often relies on the cyclization of N-substituted aminopropenamides. An efficient method for the synthesis of N-functionalized 4-quinolones from 2-aminoacetophenones has been developed, which proceeds through an intermediate that undergoes cyclization. This highlights a potential pathway where this compound could be elaborated and then cyclized to form quinolone-like structures.

Intermolecular Condensation and Cycloaddition Reactions:

Intermolecular reactions represent a powerful approach to building fused ring systems from β-ketoamide precursors. The reaction of N-substituted-3-oxobutanamides with various reagents can lead to a diverse array of fused heterocycles. For example, the condensation of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles yields dihydropyridine (B1217469) derivatives. This type of reactivity suggests that this compound could react with α,β-unsaturated systems to form substituted pyridone-fused rings.

Moreover, the synthesis of fused pyrimidine derivatives is often achieved through the reaction of β-ketoamides with reagents containing a urea or amidine functionality. For instance, N-2-pyridyl-3-oxobutanamide has been utilized in the synthesis of pyridopyrimidinethione derivatives through a multi-step sequence involving reaction with benzoylisothiocyanate followed by cyclization. This indicates that this compound could serve as a key building block for constructing fused pyrimidine rings by reacting with appropriate isothiocyanates or other bifunctional reagents.

The following table summarizes illustrative examples of annulation reactions with compounds analogous to this compound, providing insight into the potential synthetic routes for creating fused ring systems from this versatile chemical compound.

| Starting Material (Analogue) | Reaction Type | Reagent(s) | Resulting Fused Ring System |

| N-Benzyl Enaminone Ester | Intramolecular Radical Cyclization | Radical Initiator | 5-exo Cyclization Product |

| N-Phenethyl Enaminone Ester | Intramolecular Radical Cyclization | Radical Initiator | 6-exo Cyclization Product |

| 2-Aminoacetophenone Derivative | Intramolecular Cyclization | Dimethylformamide dimethylacetal, PTSA | N-Substituted-4-quinolone |

| N-2-Pyridyl-3-oxobutanamide | Condensation/Cycloaddition | Arylidenemalononitrile | Dihydropyridine derivative |

| N-2-Pyridyl-3-oxobutanamide | Condensation/Cyclization | Benzoylisothiocyanate, H₂SO₄ | Pyridopyrimidinethione derivative |

These examples underscore the significant potential of this compound as a precursor in the synthesis of a wide variety of fused heterocyclic architectures through carefully designed annulation strategies. The exploration of these pathways could lead to the discovery of novel compounds with interesting biological activities and material properties.

Applications of Ethyl 3 Ethylamino 3 Oxopropanoate As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Natural Products and their Analogues

A review of scientific literature does not indicate a widely documented role for Ethyl 3-(ethylamino)-3-oxopropanoate as a direct precursor in the total synthesis of natural products or their complex analogues.

Precursor in Medicinal Chemistry Research for Advanced Organic Scaffolds

The utility of this compound is most prominently noted in the field of medicinal chemistry, where it functions as a foundational element for synthesizing heterocyclic scaffolds of significant therapeutic interest.

This compound is a key structural component for the synthesis of quinolone and naphthyridone frameworks, which are core structures in many antibacterial and anticancer agents. The general synthetic strategy often involves the cyclization of an aniline (B41778) or aminopyridine derivative with a β-keto ester. In many established syntheses, a precursor molecule is reacted with ethylamine (B1201723) to form the N-ethyl amide moiety in situ, which then undergoes cyclization to yield the final heterocyclic system.

For instance, novel quinolone derivatives with potential anti-cancer activity have been developed using synthetic pathways where the ethylamino-oxopropanoate unit is crucial for forming the quinolone core. One study identified a promising quinolone derivative, compound 33 , which exhibited significant anti-ovarian cancer activity by acting as a modulator of miRNA maturation. This compound demonstrated GI50 values between 13.52–31.04 μM across different cancer cell lines.

Similarly, the synthesis of naphthyridone derivatives can be achieved through a one-pot procedure. This involves the reaction of a substituted pyridinyl-3-oxopropanoate with dimethylformamide–dimethylacetal (DMF-DMA), followed by the addition of an alkylamine, such as ethylamine, to construct the core naphthyridone structure.

| Derivative Class | Key Intermediate / Reactant | Reagents | Application / Finding |

| Quinolone | Quinolone Precursor | Ethylamine | Synthesis of novel quinolones with anti-ovarian cancer activity. nih.gov |

| Naphthyridone | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | Ethylamine, DMF-DMA, AcOH, Tetrabutylammonium hydroxide | One-pot synthesis of naphthyridone derivatives. nih.gov |

While malonic acid derivatives are generally employed in the synthesis of malonyl heterocycles, the specific use of this compound in the direct construction of triazine and pyrimidine (B1678525) systems is not extensively detailed in available research literature. nih.gov Typical pyrimidine syntheses involve the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, ureas, or thioureas. bu.edu.eg

The functionalization of calixarenes, which are macrocyclic compounds used extensively in supramolecular chemistry, can be performed on their upper or lower rims to create tailored host molecules. nih.govnih.gov However, scientific literature does not currently document the specific use of this compound as a reagent for the derivatization of calixarene (B151959) scaffolds.

Utilization in Polymer and Material Science Precursors

There is no significant evidence in the current scientific literature to suggest that this compound is utilized as a monomer or key precursor in the synthesis of polymers or for applications in material science.

Emerging Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on molecular recognition and host-guest interactions, which are governed by non-covalent bonds. While functionalized macrocycles like calixarenes are central to this field, the role of this compound as either a host or guest molecule in supramolecular complexes is not described in the available literature.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Ethylamino 3 Oxopropanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Molecular Conformations in Solution

Based on analogous structures, the expected NMR data for Ethyl 3-(ethylamino)-3-oxopropanoate would feature characteristic signals corresponding to the two ethyl groups and the central methylene (B1212753) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on the analysis of similar compounds.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | -NH-CH₂-CH₃ |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.30 | Quartet | 2H | -NH-CH₂ -CH₃ |

| ~3.45 | Singlet | 2H | -CO-CH₂ -CO- |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~8.00 | Broad Singlet | 1H | -NH - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on the analysis of similar compounds.

| Chemical Shift (δ ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~14.5 | -NH-CH₂-CH₃ |

| ~35.0 | -NH-CH₂ -CH₃ |

| ~41.0 | -CO-CH₂ -CO- |

| ~61.0 | -O-CH₂ -CH₃ |

| ~167.0 | Amide C =O |

| ~172.0 | Ester C =O |

Dynamic NMR Studies for Tautomeric Equilibria

This compound, as a β-keto ester derivative, has the potential to exist in equilibrium between its keto and enol tautomeric forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such dynamic processes. By analyzing the NMR spectra at different temperatures, researchers can observe changes in signal shape, such as coalescence, which allows for the determination of the kinetic and thermodynamic parameters of the equilibrium.

Studies on the closely related ethyl 3-oxobutanoate (ethyl acetoacetate) have extensively used NMR to investigate its keto-enol tautomerism. umsl.edu These studies show that the position of the equilibrium is highly dependent on the solvent and temperature. umsl.edu For this compound, the enol form can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. Variable-temperature NMR experiments would be essential to quantify the populations of the keto and enol forms and to determine the energy barrier for their interconversion.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₇H₁₃NO₃), the expected exact mass would be used to confirm its elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely proceed through several predictable pathways:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups and the nitrogen atom.

Loss of the ethoxy group: A common fragmentation for ethyl esters, leading to a fragment corresponding to the loss of ·OCH₂CH₃.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the elimination of a neutral molecule, such as ethylene (B1197577) from the ethyl ester group.

Amide bond cleavage: Cleavage of the C-N bond or the CO-N bond.

Analysis of related structures supports these predicted pathways, providing a reliable method for confirming the identity of the target molecule and its derivatives. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 159 | [M]⁺ | Molecular Ion |

| 114 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 86 | [CH₂=C(OH)NHCH₂CH₃]⁺ | Cleavage and rearrangement |

| 72 | [C(=O)NHCH₂CH₃]⁺ | Cleavage of the bond between the carbonyl and methylene group |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself is not reported, data from complex derivatives illustrate the power of this technique. For instance, the crystal structure of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate has been determined. researchgate.net This analysis revealed a triclinic crystal system and provided detailed information about the molecular conformation and the packing of molecules in the crystal lattice, which is stabilized by intermolecular C-H···O contacts. researchgate.net

Another derivative, ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate, was also analyzed by X-ray diffraction, showing a triclinic crystal system and revealing the planarity and dihedral angles of different parts of the molecule. researchgate.net These studies highlight how X-ray crystallography can elucidate the solid-state conformation, which is often influenced by extensive hydrogen-bonding networks involving the amide and carbonyl groups. Such interactions would be expected to play a significant role in the crystal packing of this compound.

Table 4: Representative Crystallographic Data for a Derivative, Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₃S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5298 (11) |

| b (Å) | 9.1422 (16) |

| c (Å) | 11.0268 (13) |

| α (°) | 101.377 (12) |

| β (°) | 102.102 (10) |

| γ (°) | 104.457 (13) |

| Volume (ų) | 785.3 (2) |

| Z | 2 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint and are excellent for identifying the functional groups present.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the various functional groups. The Raman spectrum will show corresponding bands, though their intensities may differ based on the change in polarizability during the vibration.

Key expected vibrational modes include:

N-H Stretch: A moderate band around 3300 cm⁻¹ for the secondary amide.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

C=O Stretch: Two distinct and strong bands are expected for the ester and amide carbonyl groups. The ester C=O typically appears around 1735 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, around 1650 cm⁻¹, due to resonance.

N-H Bend: The amide II band, which involves N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

C-O Stretch: A strong band for the ester C-O linkage is expected in the 1100-1300 cm⁻¹ region.

Analysis of the IR spectrum of similar molecules, such as ethyl hexanoate, confirms the characteristic sharp peak for the ester carbonyl group around 1700 cm⁻¹ and the C-O stretching band near 1250 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak in the IR spectrum, providing a more complete picture of the molecule's vibrational framework. nih.gov

Table 5: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| ~3300 | N-H stretching (amide) | Medium | Medium |

| 2850-3000 | C-H stretching (aliphatic) | Strong | Strong |

| ~1735 | C=O stretching (ester) | Strong | Strong |

| ~1650 | C=O stretching (Amide I) | Strong | Strong |

| ~1550 | N-H bending (Amide II) | Medium | Weak |

| 1100-1300 | C-O stretching (ester) | Strong | Medium |

Computational and Theoretical Investigations of Ethyl 3 Ethylamino 3 Oxopropanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. For Ethyl 3-(ethylamino)-3-oxopropanoate, these calculations would reveal insights into its stability, reactivity, and the nature of its chemical bonds.

A typical study would involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, a variety of electronic properties and reactivity descriptors could be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Other key reactivity descriptors that would be computed include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

These descriptors are invaluable for predicting how the molecule might interact with other chemical species. Without specific studies on this compound, a data table of these values cannot be generated.

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the ethyl groups and the amide bond in this compound suggests that it can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape.

In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of different rotational states (rotamers) around the single bonds. The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. By analyzing this surface, the most stable, low-energy conformations can be identified, as well as the energy barriers between them. This information is critical for understanding the molecule's behavior in different environments and its potential to bind to biological targets.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These predicted shifts are instrumental in assigning the peaks in an experimental NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups, such as the C=O of the ester and amide, and the N-H bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the λmax values, providing insight into the molecule's electronic structure.

Without published computational studies, a table of predicted spectroscopic data for this compound cannot be compiled.

Reaction Pathway Prediction and Transition State Analysis

Theoretical calculations are essential for mapping out the potential reaction pathways of a molecule and understanding the energetics of these transformations. For this compound, one could investigate reactions such as its hydrolysis or its formation from ethyl malonate and ethylamine (B1201723).

To study a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Crucially, the transition state (TS) structure, which is the highest energy point along the reaction coordinate, is also located and characterized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By calculating the energies of all species along the reaction pathway, a detailed reaction energy profile can be constructed, providing a comprehensive understanding of the reaction mechanism.

Future Prospects and Interdisciplinary Research Frontiers

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate and its analogs is a prime candidate for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions. While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the synthesis of related β-keto esters and amides has been successfully demonstrated in flow reactors. These methodologies can be adapted for the continuous production of this compound, potentially leading to higher yields and purity.

Automated synthesis platforms, which combine robotics with reaction optimization algorithms, could further accelerate the discovery of novel derivatives of this compound. By systematically varying starting materials and reaction parameters, these platforms can rapidly generate libraries of compounds for screening in various applications. The integration of online analytical techniques, such as HPLC and mass spectrometry, would allow for real-time monitoring and optimization of the synthesis process.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior heat exchange allows for precise temperature control, minimizing side reactions. |

| Mass Transfer | Enhanced mixing leads to more efficient reactions and higher yields. |

| Safety | Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be easily scaled up by extending the reaction time or using parallel reactors. |

| Automation | Amenable to full automation for high-throughput synthesis and optimization. |

Development of Novel Catalytic and Biocatalytic Transformations for the Compound

The development of novel catalytic and biocatalytic transformations for this compound opens up avenues for creating structurally complex and stereochemically defined molecules. The active methylene (B1212753) group of the compound is particularly amenable to a variety of carbon-carbon bond-forming reactions.

Catalytic Transformations:

Transition metal catalysis and organocatalysis can be employed to functionalize the α-position of the β-keto ester moiety. For example, palladium-catalyzed allylic alkylation or copper-catalyzed conjugate addition reactions could introduce new substituents. Furthermore, asymmetric catalysis could be used to control the stereochemistry at the α-carbon, leading to the synthesis of chiral building blocks. The development of new catalytic methods for the synthesis of N-substituted malonamic acid ethyl esters is an active area of research.

Biocatalytic Transformations:

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Lipases and esterases could be employed for the enantioselective hydrolysis of the ethyl ester, providing access to chiral carboxylic acids. scielo.brresearchgate.net The amide bond could also be a target for enzymatic cleavage or formation. The use of hydrolases for the kinetic resolution of related β-hydroxy esters has been demonstrated, suggesting that similar strategies could be applied to derivatives of this compound. scielo.brresearchgate.net The field of biocatalysis is continually expanding, with new enzymes being discovered and engineered for novel transformations. unipd.itacsgcipr.org

Table 2: Potential Catalytic and Biocatalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Product |

| α-Alkylation | Organocatalyst or Transition Metal | α-Substituted derivatives |

| Enantioselective Hydrolysis | Lipase/Esterase | Chiral malonamic acid |

| Amide Bond Formation/Cleavage | Protease/Amidase | Modified peptide-like structures |

| Asymmetric Reduction of Ketone | Alcohol Dehydrogenase | Chiral β-hydroxy amides researchgate.net |

Exploration of this compound in Supramolecular Assembly and Nanomaterials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern materials science. This compound, as a derivative of the β-amino acid β-alanine, possesses the necessary functionalities for engaging in non-covalent interactions that drive supramolecular assembly. The amide group can participate in hydrogen bonding, a key interaction in the formation of ordered structures like β-sheets in peptides. researchgate.netnih.gov

The amphiphilic nature of certain derivatives of this compound, particularly if a long alkyl chain is introduced, could lead to the formation of micelles, vesicles, or nanofibers in aqueous environments. rsc.org These self-assembled nanostructures have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of other nanomaterials. frontiersin.orgnih.gov The study of self-assembling β-peptides has shown that they can form stable, well-defined secondary structures, and this knowledge can be applied to the design of novel materials based on this compound. frontiersin.org

Furthermore, the ester and amide functionalities of the compound could be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.orgnih.govkobe-konan.jp MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, provide powerful tools for probing the dynamics of chemical reactions on their natural timescales. attoworld.denih.gov

For this compound, ultrafast spectroscopy could be used to study the dynamics of amide bond formation and rotation, which are fundamental processes in chemistry and biology. researchgate.net The vibrational dynamics of the carbonyl groups in the ester and amide moieties are sensitive to their local environment and can be used to probe intermolecular interactions, such as hydrogen bonding. attoworld.de Mechanistic studies of related malonic acid derivatives have utilized techniques like in-situ NMR and DFT calculations to elucidate reaction pathways. nih.govresearchgate.net

By applying these advanced spectroscopic techniques, researchers can gain detailed insights into the transition states and short-lived intermediates involved in reactions of this compound. This knowledge can then be used to design more efficient catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing Ethyl 3-(ethylamino)-3-oxopropanoate and its analogs?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between β-ketoesters and amines. For example, analogous compounds like Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) are prepared by reacting β-ketoesters with amines under reflux conditions in ethanol . A similar approach can be adapted using ethylamine as the nucleophile. Key reagents include β-ketoesters (e.g., ethyl 3-oxopropanoate derivatives), ethylamine, and catalysts like acetic acid (AcOH) or molecular sieves to absorb water and drive the reaction .

- Table 1 : Synthesis Parameters for Analogous Derivatives

| Substituent | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Fluorophenyl | Guanidine, ethanol, reflux | High | |

| 4-Methoxyphenyl | Ammonium formate, molecular sieves, N₂ | 50% | |

| 4-Chlorophenyl | CBr₄, CH₃CN, room temperature | Moderate |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the ester group (-COOEt), ethylamino (-NHCH₂CH₃), and ketone (-CO) moieties. For example, Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) shows distinct signals for aromatic protons (δ 7.2–7.8 ppm) and the ester carbonyl (δ 170–175 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. and report HRMS data for derivatives like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (m/z 307.03034 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, CH₃CN) improve solubility and reaction kinetics .

- Catalysts : Acidic conditions (e.g., AcOH) or desiccants (e.g., CaSO₄, molecular sieves) enhance condensation efficiency by removing water .

- Temperature : Reflux (70–80°C) accelerates reaction rates but must be balanced against thermal decomposition risks .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., uses flash chromatography for oxindole derivatives) .

- NOE NMR : Nuclear Overhauser effect experiments identify spatial proximity of protons to confirm stereochemistry .

Q. How do substituent effects influence the reactivity of Ethyl 3-(substituted phenyl)-3-oxopropanoate analogs?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density at the ketone, enhancing nucleophilic attack (e.g., uses 4-methoxyphenyl for higher yields) .

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Reduce reactivity but improve stability. Fluorinated derivatives (e.g., ) are common in medicinal chemistry due to metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.